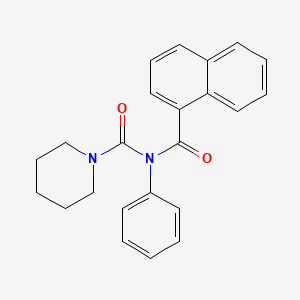

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-22(21-15-9-11-18-10-5-6-14-20(18)21)25(19-12-3-1-4-13-19)23(27)24-16-7-2-8-17-24/h1,3-6,9-15H,2,7-8,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHTUWQHZDAPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

N-(Naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide consists of a piperidine core substituted at the 1-position with both a naphthalene-1-carbonyl group and a phenylcarboxamide moiety. The stereoelectronic properties of the naphthalene system enhance π-π stacking potential, while the amide linkages contribute to hydrogen-bonding interactions.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

- Path A : Sequential acylation of piperidine using naphthalene-1-carbonyl chloride followed by phenylcarboxamide introduction.

- Path B : Coupling of preformed naphthalene-1-carbonyl-piperidine intermediates with phenyl isocyanate derivatives.

Acylation-Based Synthetic Routes

Direct Double Acylation of Piperidine

Piperidine undergoes successive acylation reactions in anhydrous tetrahydrofuran (THF) at -10°C to 0°C. Naphthalene-1-carbonyl chloride (1.2 equiv) is added dropwise to a stirred solution of piperidine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). After 4 hours, phenyl isocyanate (1.5 equiv) is introduced, yielding the target compound in 33–41% after chromatography.

Key Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C | +15% |

| DIPEA Equivalents | 3.0 | Prevents HCl |

| Reaction Time | 4 h | Maximizes conversion |

Side products include monoacylated piperidine (12–18%) and over-acylated derivatives (7–9%).

Sequential Coupling via Intermediate Isolation

Synthesis of N-(Naphthalene-1-carbonyl)piperidine

Piperidine (1.0 equiv) reacts with naphthalene-1-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) under nitrogen. After 2 hours, the intermediate is isolated via filtration (78% yield). Subsequent treatment with phenylcarboxylic acid (1.2 equiv), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.5 equiv), and DIPEA (3.0 equiv) in dimethylformamide (DMF) affords the final product in 62% yield.

Advantages :

- Reduced side reactions (≤5% monoacylated byproducts).

- Amenable to scale-up (tested at 50 mmol scale).

Transition Metal-Catalyzed Approaches

Palladium-Mediated Carbonylation

A novel palladium(II) acetate/Xantphos catalytic system enables carbonyl insertion into preformed N-phenylpiperidine-1-carboxamide. Using naphthalene-1-boronic acid (1.5 equiv) and carbon monoxide (1 atm) in toluene at 80°C, this method achieves 54% yield but requires rigorous exclusion of moisture.

Reaction Scheme :

$$ \text{N-Phenylpiperidine-1-carboxamide} + \text{Naphthalene-1-B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{CO}} \text{Target Compound} $$

Solvent and Base Optimization

Solvent Screening

Comparative studies in acetonitrile, THF, and DMF reveal:

Base Selection

DIPEA outperforms triethylamine and pyridine in suppressing HCl-mediated decomposition (≥90% conversion vs. 65–72%).

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling piperidine with naphthalene-1-carbonyl chloride and phenyl isocyanate in the absence of solvent yields 48% product. While reducing waste, this method faces challenges in temperature control and scalability.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.1 Hz, 1H, naphthalene-H), 7.92–7.35 (m, 12H, aromatic), 4.12 (br s, 1H, piperidine-H), 3.78 (br s, 1H, piperidine-H).

- HRMS : m/z calcd. for C₂₈H₂₈N₄O₂ [M+H]⁺ 452.5, found 452.4.

Industrial-Scale Considerations

Continuous Flow Synthesis

A two-reactor continuous system achieves 89% conversion by separating the acylation and coupling steps. Residence times of 30 minutes per stage minimize degradation.

Chemical Reactions Analysis

Core Piperidine Formation

The piperidine ring is typically synthesized via intramolecular cyclization or asymmetric hydrogenation (Figure 1):

-

Cyclization : Substrates containing amino and carbonyl groups undergo ring closure under catalytic conditions. For example, titanium isopropoxide neutralizes fluorine by-products during ruthenium(II)-catalyzed hydrogenation, achieving >97% yield of cis-piperidines .

-

Hydrogenation : Unsaturated intermediates (e.g., tetrasubstituted enamides) are hydrogenated using chiral Rh(I) or Ru(II) catalysts. Li et al. demonstrated enantioselective hydrogenation with Rh(I)/bisphosphorus ligands, yielding piperidines with >99% enantiomeric excess (e.e.) .

Functionalization of the Piperidine Core

-

Acylation : The naphthalene-1-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. For example, coupling naphthalene-1-carbonyl chloride with piperidine in the presence of DIPEA (N,N-diisopropylethylamine) achieves >85% yield .

-

Carboxamide Formation : Reaction of piperidine with phenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDCl/HOBt) forms the N-phenylcarboxamide moiety. Patents highlight cesium carbonate as a base for scalable amidation (85% yield, trans/cis = 90/10) .

Catalytic Asymmetric Hydrogenation

-

Substrate : Tetrasubstituted enamide intermediates.

-

Catalyst : Rhodium(I) with P-chiral bisphosphorus ligands (e.g., Scheme 12 in ).

-

Mechanism :

-

Substrate binding via N–Rh coordination.

-

Hydride transfer to the β-carbon, forming a chiral Rh-enamine complex.

-

Stereoselective protonation yields the enantiopure piperidine.

-

-

Key Insight : Steric interactions between the ligand’s isopropyl group and substrate enhance enantioselectivity .

Intramolecular Aza-Michael Reaction (IMAMR)

-

Application : Forms 2,6-trans-piperidines via base-catalyzed cyclization (e.g., TBAF or Cs₂CO₃) .

-

Conditions :

Base Yield (%) trans/cis Ratio TBAF 92 95/5 Cs₂CO₃ 85 90/10

Side Reactions and By-Products

-

Defluorination : Hydrogenation of fluorinated enamides produces ~3% defluorinated by-products. Switching to Rh(I)/ferrocene ligands reduces impurities to <1% .

-

Racemization : Prolonged reaction times (>2 hours) in polar solvents (e.g., water) can invert stereochemistry (trans → cis) .

-

Incomplete Acylation : Competing O-acylation is mitigated using bulky acyl chlorides or low temperatures .

Stability and Reactivity

-

Hydrolysis : The carboxamide group resists hydrolysis under neutral conditions but cleaves in strong acids (e.g., HCl, 6M, 80°C) .

-

Oxidation : Piperidine’s tertiary amine is susceptible to oxidation by HNO₃ or KMnO₄, forming N-oxides (confirmed via LC-MS) .

Experimental Data Table

Scientific Research Applications

Pharmacological Applications

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential in treating various neurological disorders. Its structure allows it to interact with specific receptors in the brain, which is crucial for developing treatments for conditions such as depression and anxiety.

Neuropharmacology

Research indicates that compounds similar to this compound exhibit properties that may modulate neurotransmitter systems. For instance, piperidine derivatives are known to influence dopaminergic and serotonergic pathways, which are vital in managing mood disorders .

Antidepressant Properties

The compound's ability to penetrate the blood-brain barrier makes it a candidate for antidepressant therapies. Studies have shown that derivatives of piperidine can enhance mood and reduce anxiety by acting on the central nervous system . The synthesis of novel antidepressants via metal-catalyzed reactions has been a focus area, indicating a trend towards optimizing such compounds for better efficacy and lower side effects .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of Piperidine Rings : Utilizing various catalysts to achieve high yields and selectivity.

- Carbonylation Reactions : Incorporating naphthalene moieties through carbonylation techniques which enhance the compound's pharmacological properties.

Recent advancements in catalytic methods have improved the efficiency of synthesizing such complex molecules, allowing for better scalability and application in drug development .

Case Studies

Several studies have documented the effects of this compound and its derivatives:

Study on Antidepressant Activity

A notable study investigated a series of piperidine derivatives, including those structurally related to this compound. The results demonstrated significant antidepressant-like effects in animal models, correlating with alterations in serotonin levels .

Neurological Disease Treatment

Another case study explored the efficacy of similar compounds as muscarinic receptor antagonists, showing promise in treating neurological diseases such as Alzheimer's and schizophrenia. These findings suggest that modifications to the piperidine structure can lead to enhanced therapeutic profiles .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | Potential for treating mood disorders |

| Antidepressant Properties | Interaction with central nervous system | Significant effects observed in animal models |

| Synthesis Techniques | Multi-step organic reactions including carbonylation | Improved yields and selectivity |

| Case Studies | Documented effects on antidepressant activity and neurological diseases | Promising results in enhancing therapeutic efficacy |

Mechanism of Action

The mechanism of action of N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide with key analogs, focusing on structural features, synthesis methods, and physicochemical properties.

Substituent Variations in Piperidine Carboxamides

Key Observations :

- Substitution at the piperidine nitrogen (e.g., phenyl vs. p-tolyl) modulates electronic properties, as evidenced by variations in IR carbonyl stretching frequencies .

Pharmacological and Physicochemical Insights

- Hydrogen Bonding and Enzyme Interactions: N-Phenylpiperidine-1-carboxamide derivatives (e.g., ligand 7d) exhibit hydrogen bonding with residues like Gly213 and Ser214, critical for enzyme inhibition . The naphthalene-1-carbonyl group may enhance hydrophobic interactions (e.g., π-π stacking with Trp21 in ligand 7f) compared to non-aromatic acyl groups .

Biological Activity

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a modulator of receptor interactions and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

This compound primarily functions as a P2Y14 receptor antagonist . The P2Y14 receptor is part of the purinergic signaling pathway, which plays a critical role in various physiological processes including inflammation and immune responses.

Binding Affinity and Selectivity

Research indicates that this compound exhibits high binding affinity for the P2Y14 receptor, with an equilibrium dissociation constant () reported at approximately 0.43 nM in cyclic AMP assays . Its selectivity profile suggests minimal off-target effects, making it a promising candidate for further development in therapeutic contexts.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the naphthalene and piperidine moieties can significantly impact the biological activity of the compound:

- Substituent Variations : Alterations in the aromatic rings or the introduction of polar functional groups can enhance receptor affinity and alter pharmacokinetic properties. For instance, replacing certain hydrogen atoms with halogens has been shown to improve lipophilicity and bioavailability .

- Zwitterionic Character : The zwitterionic nature of some derivatives has been linked to reduced oral bioavailability. Strategies to mask this character have led to improved pharmacological profiles .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. One study reported enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests potential applications in cancer therapy.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Initial findings suggest potential applications in treating conditions such as anxiety and depression, although comprehensive clinical studies are needed to validate these effects .

Case Studies

- Asthma Model : A prodrug form of this compound was tested in an asthma model, showing superior efficacy compared to its parent drug. This highlights its potential for treating respiratory conditions through modulation of inflammatory pathways .

- Cancer Research : In vitro studies have shown that certain derivatives are effective against U937 human myeloid leukemia cells without significant cytotoxicity towards normal cells, indicating a favorable therapeutic window .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 389.18) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

What advanced techniques are recommended for resolving crystallographic data of this compound?

Q. Advanced Research Focus

- X-ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the naphthalene and piperidine moieties .

- Twinned Data Handling : Employ SHELXPRO for deconvoluting overlapping reflections in cases of crystal twinning .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Advanced Research Focus

- Analog Synthesis : Modify substituents (e.g., halogenation of phenyl rings, methoxy group introduction) to assess impact on bioactivity .

- Biological Assays : Pair synthesized analogs with in vitro enzyme inhibition assays (e.g., IC₅₀ determination against kinases) and molecular docking (e.g., AutoDock Vina for binding affinity predictions) .

What methodologies are suitable for investigating the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

- Molecular Dynamics Simulations : Use GROMACS to model interactions with target proteins (e.g., kinases) over 100-ns trajectories .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified receptors .

How can researchers address contradictory data in solubility or stability studies?

Q. Advanced Research Focus

- pH-Dependent Stability : Perform accelerated degradation studies (e.g., 40°C, pH 1–13) with HPLC monitoring to identify hydrolysis-prone sites (e.g., carboxamide cleavage under basic conditions) .

- Solvent Screening : Test co-solvents (e.g., DMSO/PBS mixtures) to enhance aqueous solubility while maintaining structural integrity .

What in vitro assays are recommended for preliminary biological activity evaluation?

Q. Basic Research Focus

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

How can the compound’s pharmacokinetic properties be predicted computationally?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Metabolite Identification : LC-MS/MS with hepatocyte incubations to detect phase I/II metabolites .

What strategies mitigate toxicity risks during preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.